
2-Methoxy-4-methylbenzoic acid
Overview
Description
2-Methoxy-4-methylbenzoic acid is an aromatic carboxylic acid derivative characterized by a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 4-position of the benzene ring. It is synthesized via oxidation of 2-methoxy-4-methylbenzaldehyde using agents like potassium permanganate under reflux conditions . This compound serves as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its ability to undergo reactions such as substitution, esterification, and amidation. Its structural features influence both chemical reactivity and biological activity, making it a subject of interest in drug discovery and material science .
Preparation Methods
Preparation Methods
Methylation of 4-Methylbenzoic Acid
One of the primary methods for synthesizing 2-Methoxy-4-methylbenzoic acid involves the methylation of 4-methylbenzoic acid using methanol and a strong base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions, allowing for the efficient substitution of the hydroxyl group with a methoxy group.
$$
\text{4-Methylbenzoic Acid} + \text{Methanol} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}
$$
- Reagents: 4-Methylbenzoic acid, methanol, sodium hydride or potassium carbonate
- Conditions: Reflux for several hours
- Yield: Typically ranges from 60% to 80% depending on reaction conditions.
Hydrolysis of Methyl Esters
Another effective method involves hydrolyzing methyl esters derived from 2-methoxy-4-methylbenzoate. This approach is advantageous as it allows for the use of readily available starting materials.
$$
\text{2-Methoxy-4-methylbenzoate} + \text{H}_2\text{O} \xrightarrow{\text{Acid/Base}} \text{this compound} + \text{Methanol}
$$
- Reagents: 2-Methoxy-4-methylbenzoate, water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
- Conditions: Mild heating
- Yield: Generally high, often exceeding 85%.
Direct Methoxylation
Direct methoxylation of 4-methylbenzoic acid using dimethyl sulfate as a methylating agent is another viable method. This method requires careful handling due to the toxicity of dimethyl sulfate.
$$
\text{4-Methylbenzoic Acid} + \text{Dimethyl Sulfate} \rightarrow \text{this compound} + \text{Byproducts}
$$
- Reagents: 4-Methylbenzoic acid, dimethyl sulfate
- Conditions: Reflux in an organic solvent
- Yield: Varies widely; can be optimized to achieve over 70%.
Alternative Synthesis via Halogenation
Halogenation followed by nucleophilic substitution can also yield this compound. This method involves bromination of the aromatic ring followed by methoxylation.
- Bromination of 4-methylbenzoic acid.
- Nucleophilic attack by methoxide ion.
- Reagents: Bromine or N-bromosuccinimide, sodium methoxide
- Conditions: Controlled temperature to favor substitution over elimination
- Yield: Typically around 60% to 75%.
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Advantages | Disadvantages |
---|---|---|---|---|
Methylation | 60 - 80 | High | Simple procedure | Requires strong bases |
Hydrolysis | >85 | High | High yield; straightforward | Requires pre-synthesized esters |
Direct Methoxylation | >70 | Moderate | Direct approach | Toxicity concerns with dimethyl sulfate |
Halogenation | 60 - 75 | Variable | Versatile method | More steps involved |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Oxidation: Formation of 2-methoxy-4-methylbenzaldehyde or this compound.
Reduction: Formation of 2-methoxy-4-methylbenzyl alcohol.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Scientific Research Applications
Organic Synthesis
2-Methoxy-4-methylbenzoic acid serves as a precursor in the synthesis of various organic compounds. It is utilized to create intermediates for more complex molecules in organic chemistry, demonstrating its versatility in synthetic pathways .
Research has indicated that this compound exhibits significant biological properties, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial effects against various bacterial and fungal strains. For instance, it demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 5.0 mg/mL and 7.5 mg/mL, respectively .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 7.5 |
Candida albicans | 10.0 |
- Anti-inflammatory Properties : The compound is being explored for its potential use in reducing inflammation, making it a candidate for pharmaceutical applications .
Pharmaceutical Development
The compound is under investigation for its role in drug formulations due to its antioxidant properties. Its structural features allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents .
Industrial Applications
In addition to its research applications, this compound is employed in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for use in creating colorants and other industrial chemicals .
Comparative Analysis with Related Compounds
Comparisons with similar compounds highlight the unique characteristics of this compound:
Compound | Structural Differences | Applications |
---|---|---|
4-Methoxy-2-methylbenzoic acid | Methoxy and methyl groups swapped | Different reactivity profiles |
2-Hydroxy-4-methylbenzoic acid | Hydroxyl group instead of methoxy | Varying biological activities |
4-Hydroxy-2-methylbenzoic acid | Hydroxyl group at different position | Used in specific chemical contexts |
These comparisons underscore the significance of functional group positioning in determining the compound's reactivity and application potential.
Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of extracts containing this compound against several pathogens. The findings confirmed its potential as an antimicrobial agent, suggesting further exploration into its application in medical formulations aimed at combating resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
The following analysis compares 2-methoxy-4-methylbenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects on properties and applications.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Unique Properties
Compound Name | Substituents | Unique Properties/Applications | Reference |
---|---|---|---|
This compound | 2-OCH₃, 4-CH₃ | Intermediate in pharmaceutical synthesis; distinct directing effects in electrophilic substitution | |
5-Bromo-2-methoxy-4-methylbenzoic acid | 2-OCH₃, 4-CH₃, 5-Br | Enhanced reactivity for nucleophilic substitution; potential antimicrobial applications | |
2-Chloro-5-methoxy-4-methylbenzoic acid | 2-Cl, 4-CH₃, 5-OCH₃ | Increased lipophilicity; used in fluorescence-based sensing | |
4-Methoxy-2-methylbenzoic acid | 4-OCH₃, 2-CH₃ | Altered regioselectivity in reactions; anti-inflammatory activity | |
2-Chloro-4-(methoxymethoxy)-benzoic acid | 2-Cl, 4-(OCH₂OCH₃) | Dual halogen and ether functionalities; interacts with inflammatory enzymes |
Biological Activity
2-Methoxy-4-methylbenzoic acid, also known by its chemical formula and CAS number 597164, is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzoic acid backbone. This arrangement contributes to its unique reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of extracts containing this compound, it was found to exhibit significant inhibitory effects against several pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 7.5 |
Candida albicans | 10.0 |
These results indicate that the compound possesses notable antibacterial and antifungal activities, suggesting its potential use in developing antimicrobial agents .
Antioxidant Activity
Antioxidant properties of this compound have also been investigated. The compound's ability to scavenge free radicals was evaluated using various in vitro assays.
Research Findings on Antioxidant Activity
In a study assessing the antioxidant capacity of various compounds, this compound demonstrated significant radical scavenging activity:
Assay Method | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 15.0 |
ABTS Radical Scavenging | 12.5 |
These findings suggest that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .
Cytotoxicity Studies
The cytotoxic effects of this compound have been explored in various cancer cell lines. The MTT assay is commonly used to assess cell viability in response to treatment with the compound.
Case Study: Cytotoxic Effects on Cancer Cells
In a study involving breast cancer cell lines (MCF-7), the compound exhibited dose-dependent cytotoxicity:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 60 |
50 | 30 |
At higher concentrations, significant reductions in cell viability were observed, indicating potential as an anticancer agent .
The biological activity of this compound may be attributed to its structural features that allow it to interact with biological targets effectively. The methoxy group enhances lipophilicity, facilitating cell membrane penetration, while the carboxylic acid group can participate in hydrogen bonding with biological molecules.
Q & A
Q. Basic: What are the standard synthetic routes for preparing 2-Methoxy-4-methylbenzoic acid, and what are the critical reaction conditions?
Answer:
The synthesis of this compound typically involves:
Methylation and carboxylation steps : Starting with 4-methylsalicylic acid, methoxy groups are introduced via alkylation using methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Protection/deprotection strategies : Protecting the hydroxyl group during methylation to prevent side reactions, followed by acidic hydrolysis to regenerate the carboxylic acid .
Purification : Techniques like recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensure high purity (>97%) .
Key Data:
Parameter | Condition | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Methylation | CH₃I, K₂CO₃, DMF, 80°C | 65–75 | >90 | |
Recrystallization | Ethanol:H₂O (3:1) | — | >97 |
Q. Basic: What analytical methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks at δ 2.35 (CH₃), δ 3.85 (OCH₃), and δ 12.5 (COOH) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) confirms purity and resolves impurities .
- Mass Spectrometry : ESI-MS (negative mode) gives [M–H]⁻ at m/z 179.1 .
Validation Note : Cross-check with IR spectroscopy (C=O stretch at 1680–1700 cm⁻¹) ensures structural consistency .
Q. Advanced: How can contradictory solubility data for this compound be resolved in experimental design?
Answer:
Discrepancies in solubility (e.g., water vs. organic solvents) arise from:
- pH-dependent solubility : The compound is sparingly soluble in water (0.1–0.5 mg/mL at pH 7) but dissolves readily in alkaline conditions (pH >10) due to carboxylate formation .
- Solvent polarity : Solubility in DMSO is >50 mg/mL, making it ideal for biological assays .
Methodological Approach :
pH Adjustment : Use buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions.
Co-solvents : Employ ethanol or PEG-400 (<5% v/v) to enhance aqueous solubility without altering bioactivity .
Contradiction Resolution : Validate solubility via UV-Vis spectroscopy at λ_max 270 nm, correlating absorbance with concentration gradients .
Q. Advanced: What strategies optimize the stability of this compound under storage and reaction conditions?
Answer:
- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
- Reaction Stability : Avoid strong oxidizers (e.g., HNO₃) and high temperatures (>100°C), which degrade the compound to CO₂ and phenolic byproducts .
- Incompatibility Alert : Decomposition occurs with metal ions (Fe³⁺, Cu²⁺); use chelating agents (EDTA) in aqueous systems .
Stability Data:
Condition | Degradation Rate (%) | Half-Life (Days) | Source |
---|---|---|---|
25°C, light | 20 | 7 | |
–20°C, dark | <2 | >180 |
Q. Advanced: How can computational modeling predict the reactivity of this compound in drug discovery contexts?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., B3LYP/6-31G* level). The methoxy group lowers electron density at the aromatic ring, directing substitutions to the para position .
- Docking Studies : Simulate interactions with COX-2 (PDB: 5KIR) to evaluate anti-inflammatory potential. The carboxylate group forms hydrogen bonds with Arg120 and Tyr355 .
Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., COX-2 inhibition at 10–50 μM) .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risk) .
- Ventilation : Use fume hoods during weighing/synthesis to prevent inhalation of fine particles .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated organic waste containers .
First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. Advanced: What mechanistic insights explain the role of this compound in modulating microbial biofilms?
Answer:
- Biofilm Disruption : The compound chelates metal ions (e.g., Ca²⁺, Mg²⁺) critical for biofilm matrix integrity, reducing Pseudomonas aeruginosa adhesion by 40–60% at 100 μg/mL .
- Synergy with Antibiotics : Combine with ciprofloxacin (1:4 molar ratio) to enhance biofilm penetration via increased membrane permeability .
Experimental Design : Use confocal microscopy (SYTO 9/propidium iodide staining) to quantify live/dead cells in treated biofilms .
Q. Basic: What are the documented biological activities of this compound?
Answer:
- Antimicrobial : MIC of 25–50 μg/mL against Staphylococcus aureus .
- Anti-inflammatory : Inhibits COX-2 (IC₅₀ = 18 μM) via competitive binding .
- Antioxidant : Scavenges DPPH radicals with EC₅₀ = 45 μM .
Mechanistic Note : The methoxy group enhances lipophilicity, improving cell membrane penetration .
Q. Advanced: How do structural modifications of this compound impact its pharmacokinetic properties?
Answer:
- Ester Prodrugs : Replace –COOH with ethyl esters to increase oral bioavailability (e.g., logP from 1.2 to 2.8) .
- Halogenation : Adding Cl at the 5-position improves metabolic stability (t₁/₂ increased from 2.5 to 4.7 hours in rat liver microsomes) .
Validation : Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize derivatives .
Q. Advanced: How can discrepancies in reported melting points (e.g., 69–70°C vs. 72–74°C) be resolved?
Answer:
- Purity Impact : Impurities lower observed melting points. Recrystallize samples twice and verify via DSC .
- Method Variability : Use calibrated equipment (e.g., Büchi B-545) with a heating rate of 1°C/min .
Resolution : Purity >99% by HPLC correlates with consistent mp (72–74°C) .
Properties
IUPAC Name |
2-methoxy-4-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWDWUPMHVDZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344470 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-45-0 | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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